1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride
Description
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an allyloxy group attached to a phenoxy moiety, which is further linked to a piperidine ring via a propyl chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-(2-prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-19-16-9-4-5-10-17(16)20-15-8-13-18-11-6-3-7-12-18;/h2,4-5,9-10H,1,3,6-8,11-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMFMSAOGPMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride typically involves a multi-step process:
Formation of the Allyloxyphenol Intermediate: The initial step involves the reaction of allyl bromide with phenol in the presence of a base such as potassium carbonate to form 2-(allyloxy)phenol.
Linking to the Propyl Chain: The next step involves the reaction of 2-(allyloxy)phenol with 1,3-dibromopropane to form 3-[2-(allyloxy)phenoxy]propane.
Piperidine Introduction: The final step involves the reaction of 3-[2-(allyloxy)phenoxy]propane with piperidine in the presence of a suitable catalyst to form 1-{3-[2-(allyloxy)phenoxy]propyl}piperidine. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The phenoxy and piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or inflammation.
Pathways Involved: It may modulate signaling pathways related to neuronal activity or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-phenoxy-1-(3-phenoxypropyl)piperidine hydrochloride
- 3-Allyloxy-1,2-propanediol
Comparison
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride is unique due to its specific structural features, such as the allyloxy group and the piperidine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the allyloxy group may enhance its ability to undergo specific oxidation reactions, while the piperidine ring may influence its interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
